![molecular formula C22H17FN4O B1231451 N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)
N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[2-(2-fluorophenyl)quinazolin-4-yl]amino}phenyl)acetamide is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by 2-fluorophenyl and (3-acetamidophenyl)nitrilo groups, respectively. It is a member of quinazolines, a secondary amino compound, an aromatic amine, an acetamide, a member of monofluorobenzenes and a substituted aniline.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Antimicrobial Activity and Molecular Docking : This compound has been synthesized and evaluated for its antimicrobial activity against various bacterial strains like Staphylococcus aureus and Escherichia coli. Molecular docking studies have been used to suggest possible activity mechanisms (Antypenko et al., 2017).
Derivative Synthesis for Peptidomimetic Building Blocks : Derivatives of this compound have been synthesized for use as peptidomimetic building blocks, providing insights into their potential applications in medicinal chemistry (Marinko et al., 2000).
Pharmacological Investigations
Anti-inflammatory Activity : Research has been conducted on derivatives of this compound, demonstrating significant anti-inflammatory activity, indicating its potential application in developing anti-inflammatory medications (Sunder & Maleraju, 2013).
Antimalarial Activity and Quantitative Structure-Activity Relationships : Studies have explored its derivatives for antimalarial activity, with findings indicating correlation with structural properties of the compound. This research helps in understanding the compound's potential in antimalarial drug development (Werbel et al., 1986).
Antihistaminic Agents Development : Derivatives of this compound have been synthesized and tested for H1-receptor blocking activity, suggesting its utility in developing new antihistaminic agents (Alagarsamy et al., 2002).
Antimicrobial and Anticancer Potentials
Antimycobacterial and Anticancer Activities : Some derivatives have shown remarkable antimycobacterial and anticancer activities, highlighting their potential in treating these diseases (Patel et al., 2015).
DNA Photo-Disruptive Studies : Investigations into the photo-activity of certain derivatives towards DNA under UV irradiation have been conducted, suggesting their potential in photodynamic therapeutics (Mikra et al., 2022).
Structural and Synthetic Aspects
EGF Receptor Inhibitor Synthesis : The compound has been involved in the synthesis process of epidermal growth factor receptor inhibitors, demonstrating its role in the production of important pharmaceutical agents (Kumar et al., 2019).
Salt and Inclusion Compound Studies : Research on amide derivatives of the compound has provided insights into their structural aspects and properties when treated with different mineral acids, which is crucial in understanding their chemical behavior (Karmakar et al., 2007).
Eigenschaften
Produktname |
N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide |
|---|---|
Molekularformel |
C22H17FN4O |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[3-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H17FN4O/c1-14(28)24-15-7-6-8-16(13-15)25-22-18-10-3-5-12-20(18)26-21(27-22)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,24,28)(H,25,26,27) |
InChI-Schlüssel |
RUQRRUCVPJNESH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide](/img/structure/B1231371.png)


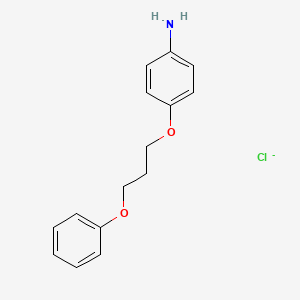
![2-[[22-[(3S,4R,5S,6R)-4-amino-5-hydroxy-3,6-dimethyloxan-2-yl]oxy-4,8,10,12,14,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-37-methyl-2,6,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carbonyl]amino]acetic acid](/img/structure/B1231380.png)
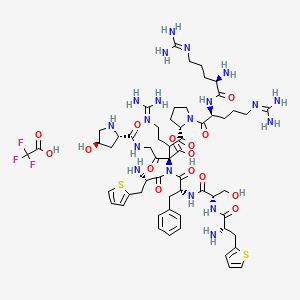
![2-[(5S,6R,7R,9R,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1231383.png)
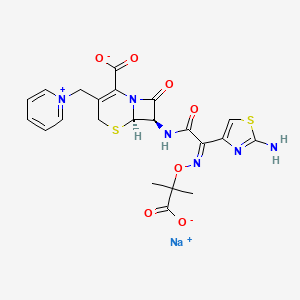
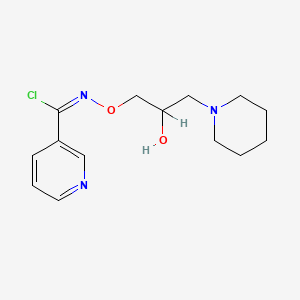
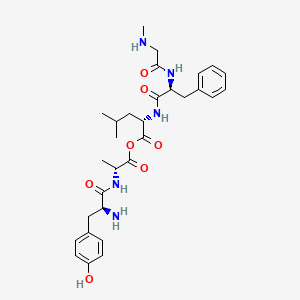

![[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B1231391.png)
